Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine
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Overview
Description
Preparation Methods
The synthesis of Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine involves the reaction of diethylamine with 2-[(3-methylcyclohexyl)amino]ethyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Scientific Research Applications
Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine can be compared with other similar compounds, such as:
Methylcyclohexylamine: Similar in structure but lacks the diethylamino group.
Cyclohexylamine: Contains a cyclohexyl group but lacks the methyl and diethylamino groups.
Diethylamine: Contains the diethylamino group but lacks the cyclohexyl and methyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H28N2 |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-(3-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-15(5-2)10-9-14-13-8-6-7-12(3)11-13/h12-14H,4-11H2,1-3H3 |
InChI Key |
GKBWQQSWLKFEGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CCCC(C1)C |
Origin of Product |
United States |
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